molecular formula C37H32N12 B14183625 1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-

1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-

Cat. No.: B14183625
M. Wt: 644.7 g/mol
InChI Key: TXAUVTMSYDSYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]- is a complex heterocyclic compound

Preparation Methods

The synthesis of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or interfere with cellular pathways, leading to their biological effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved vary depending on the specific structure and substituents of the compound .

Comparison with Similar Compounds

1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives can be compared with other similar compounds, such as:

Properties

Molecular Formula

C37H32N12

Molecular Weight

644.7 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)-9-phenyl-8-[4-[[4-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-[1,2,4]triazolo[3,4-f][1,6]naphthyridine

InChI

InChI=1S/C37H32N12/c1-47-22-32(40-23-47)37-46-45-36-29-19-28(25-5-3-2-4-6-25)33(41-30(29)13-18-49(36)37)26-9-7-24(8-10-26)21-48-16-11-27(12-17-48)34-42-35(44-43-34)31-20-38-14-15-39-31/h2-10,13-15,18-20,22-23,27H,11-12,16-17,21H2,1H3,(H,42,43,44)

InChI Key

TXAUVTMSYDSYGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NN=C3N2C=CC4=NC(=C(C=C43)C5=CC=CC=C5)C6=CC=C(C=C6)CN7CCC(CC7)C8=NC(=NN8)C9=NC=CN=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.